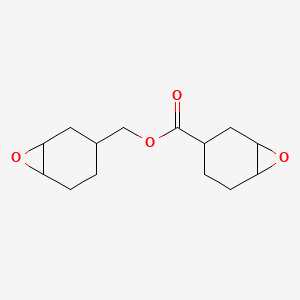

3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-oxabicyclo[4.1.0]heptan-3-ylmethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O4/c15-14(9-2-4-11-13(6-9)18-11)16-7-8-1-3-10-12(5-8)17-10/h8-13H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXALYBMHAYZKAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(O2)CC1COC(=O)C3CCC4C(C3)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25085-98-7 | |

| Record name | 3,4-Epoxycyclohexylmethyl 3′,4′-epoxycyclohexanecarboxylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25085-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2027466 | |

| Record name | ECC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [MSDSonline] | |

| Record name | 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | UT-632 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3202 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2386-87-0, 25085-98-7, 37042-87-8 | |

| Record name | 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2386-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | UT-632 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002386870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ctcloaliphatic epoxy resin UP-632 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025085987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ECC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-oxabicyclo[4.1.0]hept-3-ylmethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 25085-98-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3,4-EPOXYCYCLOHEXYL)METHYL 3,4-EPOXYCYCLOHEXYLCARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S224DEL3P4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-EPOXYCYCLOHEXYLMETHYL-3,4-EPOXYCYCLOHEXANECARBOXYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5873 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,4-Epoxycyclohexylmethyl 3',4'-Epoxycyclohexanecarboxylate (ECC)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Epoxycyclohexylmethyl 3',4'-epoxycyclohexanecarboxylate (ECC), a prominent cycloaliphatic epoxy resin, is a cornerstone in the formulation of high-performance materials. Its saturated aliphatic structure imparts exceptional UV stability, high thermal resistance, and superior electrical insulation properties, making it indispensable in demanding applications such as aerospace composites, electronic encapsulation, and advanced coatings.[1] This guide provides a comprehensive technical overview of the primary industrial synthesis methodologies for ECC, focusing on the underlying chemical principles, detailed experimental protocols, and the critical interplay between process parameters and final product quality. We will dissect the core two-step synthesis, beginning with the formation of the diolefin intermediate, 3-cyclohexenylmethyl 3-cyclohexenecarboxylate, followed by its epoxidation. Emphasis is placed on explaining the causality behind experimental choices, from catalyst selection to purification strategies, to equip researchers with the knowledge to not only replicate but also innovate upon these foundational methods.

Introduction: The Significance of ECC in Advanced Materials

Unlike common bisphenol-A (BPA) based epoxy resins, which are characterized by aromatic backbones susceptible to UV degradation and yellowing, cycloaliphatic epoxies like ECC offer a significant performance advantage.[1] The absence of aromaticity and the presence of strained oxirane rings on a saturated carbocyclic framework lead to cured thermosets with high glass transition temperatures (Tg), excellent weatherability, and robust mechanical properties.[2][3] ECC is typically cured via cationic polymerization, often initiated by photo- or thermal-latent acid generators, to form a highly cross-linked, insoluble, and infusible network.[2][4] This curing mechanism, coupled with the monomer's low viscosity, allows for facile processing in a variety of applications.

The industrial synthesis of ECC is a testament to elegant chemical engineering, designed for high yield and purity. The most prevalent route involves a two-stage process, which will be the central focus of this guide.

Caption: Overall workflow for the industrial synthesis of ECC.

Synthesis of the Intermediate: 3-Cyclohexenylmethyl 3-cyclohexenecarboxylate

The precursor to ECC is the diolefin ester, 3-cyclohexenylmethyl 3-cyclohexenecarboxylate. This intermediate is synthesized from tetrahydrobenzaldehyde (THBA) via the Tishchenko reaction.[4]

The Tishchenko Reaction: Mechanism and Rationale

The Tishchenko reaction is a disproportionation process where two molecules of an aldehyde are converted into an ester in the presence of a metal alkoxide catalyst.[5][6] One aldehyde molecule is oxidized to a carboxylic acid, while the other is reduced to an alcohol; these then immediately esterify. This atom-economical reaction is ideal for aldehydes, like THBA, that can enolize. Aluminum alkoxides, such as aluminum isopropoxide or aluminum ethoxide, are the most common catalysts due to their high efficiency under mild conditions.[5][7]

The causality for choosing the Tishchenko reaction is its high efficiency in converting an aldehyde directly into its corresponding ester without the need for separate oxidation and esterification steps, which would introduce additional reagents and purification challenges.

Reaction Mechanism: The mechanism proceeds through a coordinated hemiacetal intermediate.[8][9]

-

Coordination: One molecule of THBA coordinates to the Lewis acidic aluminum center of the alkoxide catalyst.

-

Nucleophilic Attack: A second molecule of THBA then adds to the first, forming a hemiacetal intermediate that remains coordinated to the aluminum.

-

Hydride Shift: The key step is an intramolecular 1,3-hydride shift from the hemiacetal to the second aldehyde's carbonyl carbon.

-

Product Release: This redox step forms the ester product and regenerates the active catalyst.

Caption: Mechanism of the Aluminum Alkoxide-Catalyzed Tishchenko Reaction.

Experimental Protocol: Tishchenko Dimerization of THBA

This protocol is a synthesis of typical industrial procedures.

-

Reagents:

-

Tetrahydrobenzaldehyde (THBA)

-

Aluminum triethoxide (Al(OEt)₃) or Aluminum triisopropoxide (Al(O-iPr)₃)

-

Toluene (or solvent-free)

-

-

Procedure:

-

A reaction vessel is charged with THBA. The reaction can be run neat or in a solvent like toluene to aid in temperature control.

-

The aluminum alkoxide catalyst is added (typically 0.5-2.0 mol% relative to the aldehyde). The reaction is exothermic, so the addition should be controlled.

-

The mixture is heated to a temperature between 40-80°C. Lower temperatures can minimize side reactions involving the alkoxide groups from the catalyst.[9]

-

The reaction is monitored by gas chromatography (GC) for the disappearance of the THBA peak.

-

Upon completion, the catalyst is typically hydrolyzed with water or a dilute acid and washed out.

-

The organic phase is separated, and the product, 3-cyclohexenylmethyl 3-cyclohexenecarboxylate, is purified by vacuum distillation.

-

Epoxidation of the Intermediate

The second critical stage is the epoxidation of the two cyclohexene rings in the intermediate to form the final ECC product. Two primary industrial methods dominate: epoxidation with peracetic acid and a catalytic system using hydrogen peroxide.

Method 1: Epoxidation with Peracetic Acid

This is the traditional and widely used method for producing cycloaliphatic epoxides.[10] Peracetic acid (PAA) is a strong and effective oxidant for this transformation.

Causality and Mechanistic Insight: The choice of peracetic acid is driven by its high reactivity and efficiency in converting the cyclohexenyl ring into an epoxide.[10] The reaction proceeds via the "Butterfly Mechanism," a concerted process where the peracid delivers an oxygen atom to the double bond. The reaction is typically carried out in a solvent like ethyl acetate or toluene. A key consideration is the acidic nature of the process; the acetic acid byproduct can promote the ring-opening of the newly formed epoxide. To mitigate this, the reaction is often buffered, for instance with sodium acetate, or the pH is carefully controlled.[11][12]

Experimental Protocol: Peracetic Acid Epoxidation

-

Reagents:

-

3-cyclohexenylmethyl 3-cyclohexenecarboxylate

-

Peracetic acid (typically a 20-40% solution in ethyl acetate)

-

Ethyl acetate (solvent)

-

Sodium acetate or sodium bicarbonate (buffer)

-

-

Procedure:

-

The diolefin intermediate is dissolved in ethyl acetate in a jacketed reactor equipped with cooling.

-

The peracetic acid solution is added dropwise to the reactor while maintaining the temperature between 20°C and 45°C.[10] This temperature range is a critical trade-off: high enough for a reasonable reaction rate but low enough to prevent excessive epoxide ring-opening and control the exotherm.

-

The reaction progress is monitored by titration of the remaining peracetic acid or by GC analysis of the starting material.

-

After the reaction is complete, the mixture is washed sequentially with a sodium sulfite solution (to quench excess peroxide), sodium bicarbonate solution (to neutralize acetic acid), and finally with water.

-

The organic layer is dried, and the solvent is removed under reduced pressure to yield crude ECC.[11]

-

Method 2: Catalytic Epoxidation with Hydrogen Peroxide

A greener and increasingly adopted alternative utilizes hydrogen peroxide as the primary oxidant in conjunction with a transition metal catalyst, most commonly a tungsten-based system.[13][14]

Causality and Mechanistic Insight: This method is favored for its improved safety profile (avoiding concentrated peracids) and its environmentally benign byproduct (water).[15] The catalyst, often tungstic acid (H₂WO₄) or a phosphotungstate complex, reacts with hydrogen peroxide to form highly reactive peroxo-tungsten species.[16] These species are the active epoxidizing agents. A phase-transfer catalyst is often employed to facilitate the interaction between the aqueous hydrogen peroxide and the organic substrate.[16]

Catalytic Cycle with Tungsten:

-

The tungstate catalyst reacts with H₂O₂ to form a peroxo-tungstate complex.

-

This complex transfers an oxygen atom to the alkene double bond, forming the epoxide.

-

The catalyst is regenerated to its original state, ready to begin another cycle.

Experimental Protocol: Tungsten-Catalyzed H₂O₂ Epoxidation

-

Reagents:

-

3-cyclohexenylmethyl 3-cyclohexenecarboxylate

-

Hydrogen peroxide (30-50% aqueous solution)

-

Tungsten catalyst (e.g., sodium tungstate, phosphotungstic acid)

-

Phase-transfer catalyst (e.g., a quaternary ammonium salt)

-

Phosphate buffer (to maintain pH)

-

Toluene or other suitable organic solvent

-

-

Procedure:

-

The diolefin, solvent, tungsten catalyst, phase-transfer catalyst, and buffer are charged to the reactor.

-

The mixture is heated to 50-70°C.

-

Aqueous hydrogen peroxide is added slowly and continuously. The rate of addition is crucial to maintain a low steady-state concentration of H₂O₂, which is essential for safety and to prevent catalyst-mediated decomposition of the peroxide.[17]

-

The reaction is monitored by GC until the starting material is consumed.

-

After cooling, the aqueous and organic layers are separated. The organic layer is washed to remove residual catalyst and peroxide.

-

The solvent is removed under vacuum to yield crude ECC.

-

Comparison of Epoxidation Methods

| Feature | Peracetic Acid Method | H₂O₂ / Tungsten Catalyst Method | Rationale for Choice |

| Oxidant | Peracetic Acid | Hydrogen Peroxide | H₂O₂ offers a better environmental and safety profile (byproduct is water). |

| Byproduct | Acetic Acid | Water | Acetic acid requires neutralization and can cause side reactions (ring-opening). |

| Catalyst | Typically none (autocatalytic) | Tungsten-based compound | The tungsten system allows the use of a cheaper, safer primary oxidant. |

| Safety | Handling concentrated peracid is hazardous.[18][19] | Runaway reactions can occur if H₂O₂ addition is not controlled.[17] | Both require careful control, but the H₂O₂ process avoids storing large quantities of peracid. |

| Cost | Peracetic acid is more expensive than H₂O₂. | Catalyst cost and potential for recycling are factors. | The H₂O₂ route is often more economically favorable at industrial scale. |

| Reaction Conditions | Lower temperature (20-45°C) | Higher temperature (50-70°C) | Temperature choice is dictated by oxidant reactivity and catalyst activity. |

Purification and Quality Control

Regardless of the synthesis route, the crude ECC must be purified to remove unreacted starting materials, byproducts, catalyst residues, and solvents. For high-performance applications, high purity is paramount.

Purification by Molecular Distillation

The industry standard for purifying ECC is molecular distillation (short-path distillation).[20]

Rationale: ECC has a high boiling point and is thermally sensitive. Prolonged heating at atmospheric pressure would lead to degradation and polymerization. Molecular distillation operates under high vacuum (e.g., 1-10 Pa) and utilizes a short distance between the evaporator and condenser.[20] This allows the material to be distilled at a much lower temperature (e.g., 140-220°C), minimizing thermal stress and preventing degradation. Lighter impurities are removed in a first stage, and the purified ECC is collected as the distillate in a second stage, leaving behind high-boiling polymers and residues.[20]

Quality Control and Characterization

The final product is rigorously tested to ensure it meets specifications.

| Parameter | Method | Expected Result/Specification |

| Epoxy Equivalent Weight (EEW) | Titration | ~131-143 g/eq |

| Purity | Gas Chromatography (GC) | >96% |

| Viscosity | Rheometer | ~350-450 mPa·s at 25°C[4] |

| Color | APHA Color Scale | < 50 |

| Structure Confirmation | FTIR, NMR | See below |

FTIR Spectroscopy: The FTIR spectrum is a critical tool for confirming the successful epoxidation and the overall structure.

-

Disappearance of C=C stretch: The peak corresponding to the cyclohexene C=C bond (~1650 cm⁻¹) should be absent in the final product.

-

Appearance of Epoxide Peaks: Characteristic peaks for the epoxy ring appear around 910-810 cm⁻¹ (asymmetric C-O-C stretch) and 1250 cm⁻¹ (symmetric ring "breathing").[8][9]

-

Ester Carbonyl: A strong C=O stretching peak from the ester group is prominent around 1730 cm⁻¹.[5]

NMR Spectroscopy: ¹H and ¹³C NMR provide definitive structural confirmation.

-

¹H NMR: The protons on the epoxy rings typically appear as multiplets in the 3.1-3.3 ppm range. The protons adjacent to the ester oxygen (-CH₂-O-) appear around 4.0-4.2 ppm. The vinylic protons of the starting material (around 5.7 ppm) will be absent.[19][21]

-

¹³C NMR: The carbons of the epoxy groups typically resonate around 50-53 ppm. The ester carbonyl carbon appears around 174 ppm.[19]

Safety Considerations

The synthesis of ECC involves hazardous materials and exothermic reactions that demand strict safety protocols.

-

Peracetic Acid: PAA is a strong oxidizer, corrosive, and can be explosive at high concentrations.[21] It can cause severe skin and eye burns and is highly toxic upon inhalation.[21] All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a flame-resistant lab coat.[18][19]

-

Hydrogen Peroxide: Concentrated H₂O₂ is a strong oxidizer. In the presence of metal catalysts like tungsten, it can undergo rapid, exothermic decomposition, leading to a dangerous pressure buildup and potential for a runaway reaction.[17] The temperature and the rate of H₂O₂ addition must be carefully controlled.

-

Exothermic Reactions: Both the Tishchenko and epoxidation reactions are exothermic. Adequate cooling capacity and continuous temperature monitoring are essential to prevent thermal runaways.

Conclusion

The synthesis of 3,4-epoxycyclohexylmethyl 3',4'-epoxycyclohexanecarboxylate is a well-established industrial process that balances reaction efficiency, product purity, and process safety. The primary two-step method, involving an initial Tishchenko dimerization followed by epoxidation, remains the most viable route. While the traditional peracetic acid epoxidation method is robust, the trend towards greener chemistry favors the tungsten-catalyzed hydrogen peroxide process due to its superior safety and environmental profile. Understanding the causality behind each step—from the choice of an atom-economical dimerization to the selection of a specific epoxidation system and the necessity of high-vacuum purification—is key for professionals seeking to utilize, optimize, or develop novel high-performance materials based on this versatile cycloaliphatic epoxy resin.

References

-

Smith, B. C. (2022). The Infrared Spectra of Polymers V: Epoxies. Spectroscopy, 37(3), 22-26. [Online]. Available: [Link]

-

Organic Chemistry Portal. (n.d.). Tishchenko Reaction. [Online]. Available: [Link]

-

Grokipedia. (n.d.). Tishchenko reaction. [Online]. Available: [Link]

-

Al-Masum, M., & El-Agamey, A. (2024). The Tishchenko reaction mediated by organo-f-complexes: the myths and obstacles. RSC Advances, 14(26), 18635-18658. [Online]. Available: [Link]

-

Chemistry - Spark. (2020, July 26). Tischenko Reaction | Complete Mechanism | Aldehyde Disproportionation [Video]. YouTube. [Online]. Available: [Link]

-

Interscan. (2024, August 7). Peracetic Acid (C2H4O3) Safety: Managing Risks and Implementing Precautions. [Online]. Available: [Link]

-

St-Jean, A., et al. (2011). Process Safety Evaluation of a Tungsten-Catalyzed Hydrogen Peroxide Epoxidation Resulting In a Runaway Laboratory Reaction. Organic Process Research & Development, 15(4), 850-857. [Online]. Available: [Link]

-

UNC Charlotte. (2022, November). Standard Operating Procedure: Peracetic Acid. [Online]. Available: [Link]

- United States Patent US20200165218A1. (2020). Methods for making cyclohexene oxide-containing esters. [Online].

-

United States Patent Office. (n.d.). Patent No. 2,716,123. [Online]. Available: [Link]

-

Wikipedia. (n.d.). 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate. [Online]. Available: [Link]

-

New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Peroxyacetic Acid. [Online]. Available: [Link]

- Google Patents. (n.d.). CN101914193A - Method for purifying bisphenol-A molecular epoxy resin by using molecular distillation technology and device thereof. [Online].

-

PubChem. (n.d.). UT-632. [Online]. Available: [Link]

-

Organic Reactions. (2014). The Tishchenko Reaction. Organic Reactions, 86, 1-638. [Online]. Available: [Link]

- United States Patent US3130207A. (1964). Improved epoxidation process with liquid aliphatic peroxy acids. [Online].

-

Wikipedia. (n.d.). Tishchenko reaction. [Online]. Available: [Link]

- Google Patents. (n.d.). CN101613330A - Method for preparing epoxycyclohexane by hydrogen peroxide epoxidation. [Online].

-

Sharma, R. K., et al. (2018). Development of a selective, solvent-free epoxidation of limonene using hydrogen peroxide and a tungsten-based catalyst. Reaction Chemistry & Engineering, 3(4), 534-543. [Online]. Available: [Link]

-

SpectraBase. (n.d.). 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate. [Online]. Available: [Link]

- Google Patents. (n.d.). WO2016119848A1 - Method for the preparation of cycloaliphatic epoxy resins. [Online].

-

Wikipedia. (n.d.). 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate. [Online]. Available: [Link]

-

Epoxy Channel. (2023, December 14). Cycloaliphatic Epoxy Resins - Session 20 [Video]. YouTube. [Online]. Available: [Link]

-

SAMPE. (2016). Cycloaliphatic Epoxide – Properties, Processing and Comparison of New Grades. [Online]. Available: [Link]

-

ChemicalBook. (n.d.). This compound CAS 2386-87-0. [Online]. Available: [Link]

-

ResearchGate. (n.d.). Chemical structure of monomer 4-epoxycyclohexylmethyl-3,4-epoxycyclohexane-carboxylate ERL-4221 and curing agent 4-methylhexahydrophthalic anhydride MHHPA. [Online]. Available: [Link]

-

RSC Publishing. (2012). Polymer Chemistry. [Online]. Available: [Link]

-

ResearchGate. (n.d.). (PDF) Applications of FTIR on Epoxy Resins - Identification, Monitoring the Curing Process, Phase Separation and Water Uptake. [Online]. Available: [Link]

-

Catalysis Science & Technology (RSC Publishing). (n.d.). Bi-functional and mono-component organocatalysts for the ring-opening alternating co-polymerisation of anhydride and epoxide. [Online]. Available: [Link]

-

ResearchGate. (n.d.). Comparison of Selected Supported Epoxidation Catalysts in Cyclohexene.... [Online]. Available: [Link]

-

Tetra. (n.d.). Performance Characteristics and Comparison of Cycloaliphatic Epoxy Resins in LED Packaging Materials. [Online]. Available: [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Understanding the Interfacial Behavior of Cycloaliphatic-like Epoxy Resin with Optical Fibers: Insights from Experiments and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. US20200165218A1 - Methods for making cyclohexene oxide-containing esters - Google Patents [patents.google.com]

- 11. US3130207A - Improved epoxidation process with liquid aliphatic peroxy acids - Google Patents [patents.google.com]

- 12. Development of a selective, solvent-free epoxidation of limonene using hydrogen peroxide and a tungsten-based catalyst - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 13. WO2016119848A1 - Method for the preparation of cycloaliphatic epoxy resins - Google Patents [patents.google.com]

- 14. products.evonik.com [products.evonik.com]

- 15. CN101613330A - Method for preparing epoxycyclohexane by hydrogen peroxide epoxidation - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. UT-632 | C14H20O4 | CID 16949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. CN101914193A - Method for purifying bisphenol-A molecular epoxy resin by using molecular distillation technology and device thereof - Google Patents [patents.google.com]

- 20. spectrabase.com [spectrabase.com]

- 21. This compound, ≥96% 2386-87-0 India [ottokemi.com]

physicochemical properties of 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate

An In-Depth Technical Guide to the Physicochemical Properties of 3,4-Epoxycyclohexylmethyl 3',4'-epoxycyclohexanecarboxylate (ECC)

Abstract

This technical guide provides a comprehensive analysis of 3,4-Epoxycyclohexylmethyl 3',4'-epoxycyclohexanecarboxylate (ECC), a prominent cycloaliphatic epoxy resin. Valued for its dual epoxide functionality, low viscosity, and superior thermal and UV stability, ECC is a critical monomer in the formulation of high-performance thermosetting polymers. This document delves into its core physicochemical properties, reactivity, polymerization mechanisms, and the analytical techniques essential for its characterization. It is intended for researchers, scientists, and professionals in drug development and material science who require a deep, application-oriented understanding of this versatile compound.

Introduction: The Significance of a Cycloaliphatic Epoxide

3,4-Epoxycyclohexylmethyl 3',4'-epoxycyclohexanecarboxylate (ECC), also known by its CAS Number 2386-87-0, is a cornerstone of advanced polymer chemistry.[1] As a cycloaliphatic epoxy resin, its saturated aliphatic ring structure distinguishes it from conventional bisphenol-A based epoxy resins. This structural feature is directly responsible for its excellent UV resistance and weatherability, making it a superior choice for outdoor and optically clear applications.[2][3]

The molecule's two epoxide rings enable it to form highly cross-linked polymer networks upon curing, resulting in thermosets with exceptional thermal stability, high glass transition temperatures (Tg), and robust chemical resistance.[2][4][5] Its characteristically low viscosity facilitates processing, allowing for high filler loading in composites and ensuring excellent substrate wetting in coating and adhesive applications.[1][2][4] This guide will explore the fundamental properties that underpin these performance advantages.

Chemical Identity and Structure

A precise understanding of ECC begins with its molecular identity. The compound's structure features two epoxy-functionalized cyclohexane rings linked by a central ester group.

-

Preferred IUPAC Name: (7-Oxabicyclo[4.1.0]heptan-3-yl)methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate[1]

-

Common Names: 3,4-Epoxycyclohexylmethyl 3',4'-epoxycyclohexanecarboxylate, ECC

-

CAS Number: 2386-87-0[1]

Caption: Chemical structure of ECC.

Core Physicochemical Properties

The utility of ECC in various applications is a direct consequence of its distinct physical and chemical properties. These are summarized below.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow viscous liquid | [1][3][5][7] |

| Density | 1.17 g/mL at 25 °C | [1][7] |

| Melting Point | -37 °C | [1][8] |

| Boiling Point | 363.4 °C at 760 mmHg (Decomposes on heating) | [5][9] |

| Viscosity | 240 - 400 mPa·s at 25 °C | [1][4][9] |

| Refractive Index | n20/D 1.498 | [6] |

| Water Solubility | 13.85 g/L at 20.2 °C (Slightly soluble) | [1][6] |

| Vapor Pressure | 1.8 x 10⁻⁵ mmHg at 25 °C (0.002 Pa at 25 °C) | [5][9] |

| Flash Point | 118 °C (Closed cup) | [10] |

Viscosity: A Processing Advantage

ECC's relatively low viscosity (typically around 400 mPa·s at 25 °C) is a significant advantage in manufacturing.[1][4] It allows for easy handling, mixing, and application without the need for volatile solvents, which is environmentally favorable. This property is crucial for applications like protective coatings and electronic encapsulation, where complete and void-free impregnation of complex geometries is required.[2]

Thermal Profile: High-Temperature Performance

ECC does not have a true boiling point at atmospheric pressure and will decompose upon significant heating.[9] Its low melting point of -37 °C ensures it remains a liquid under most ambient conditions.[1] The cured thermosets derived from ECC exhibit high thermal stability and a high glass transition temperature (Tg), which can exceed 200 °C depending on the curing system, making them suitable for high-temperature electronic and aerospace applications.[2][11]

Reactivity and Cationic Polymerization

ECC polymerizes via a cationic ring-opening mechanism, which is a fundamentally different process than the amine/anhydride curing of traditional epoxy resins.[1][4]

Mechanism of Action

The polymerization is typically initiated by a superacid generated photochemically or thermally from a suitable initiator (e.g., diaryliodonium or triarylsulfonium salts).[1][12] This acid protonates the oxygen atom of an epoxy ring, creating a highly reactive oxonium ion. This ion then attacks another epoxy ring, propagating the polymer chain. This process continues, forming a rigid, highly cross-linked, three-dimensional network.[12]

Caption: Generalized workflow for the cationic polymerization of ECC.

Reactivity Considerations

The reactivity of ECC is moderated by the presence of the internal ester group.[1] This group can interact with and stabilize the propagating cationic chain end, which results in a slightly slower polymerization rate compared to cycloaliphatic epoxides that lack this feature.[1] While this can be a disadvantage in applications requiring rapid curing, it also contributes to lower shrinkage stress. The homopolymerized ECC network is known to be quite brittle, a challenge that is often overcome by incorporating flexibilizers like polyester polyols, or toughening agents such as rubber or silicone particles.[1]

Analytical Characterization

Verifying the identity and purity of ECC, as well as monitoring its polymerization, requires robust analytical methods. Spectroscopic techniques are particularly powerful tools for this purpose.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is an indispensable technique for identifying the key functional groups within the ECC monomer and tracking their disappearance during curing. The characteristic absorption peak for the cycloaliphatic epoxy group is found around 790 cm⁻¹.[12][13] The prominent ester carbonyl (C=O) stretch appears at approximately 1724-1730 cm⁻¹.[12][13] Monitoring the decrease in the intensity of the epoxy peak provides a direct measure of the extent of the curing reaction.

Experimental Protocol: FTIR Analysis for Functional Group Verification

Objective: To identify the characteristic functional groups of ECC monomer using Attenuated Total Reflectance (ATR) FTIR spectroscopy.

Materials & Equipment:

-

3,4-Epoxycyclohexylmethyl 3',4'-epoxycyclohexanecarboxylate (ECC) sample

-

FTIR spectrometer with an ATR accessory (e.g., diamond crystal)

-

Dropper or pipette

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Methodology:

-

Background Scan: Ensure the ATR crystal is clean. Run a background spectrum to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a single drop of the liquid ECC monomer directly onto the center of the ATR crystal. Ensure the crystal is fully covered.

-

Spectrum Acquisition: Acquire the sample spectrum. A typical setting would be 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Process the resulting spectrum. Identify and label the key absorption peaks corresponding to the principal functional groups:

-

Cleaning: Thoroughly clean the ATR crystal with isopropanol and a lint-free wipe after analysis.

Sources

- 1. 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate | 2386-87-0 [chemicalbook.com]

- 4. tygersci.com [tygersci.com]

- 5. This compound CAS 2386-87-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. 2386-87-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound, ≥96% 2386-87-0 India [ottokemi.com]

- 8. tetrawill.com [tetrawill.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. 3,4-环氧环己基甲基3,4-环氧环己基甲酸酯 | Sigma-Aldrich [sigmaaldrich.com]

- 11. Cas 2386-87-0 3,4-Epoxycyclohexylmethyl- 3',4'-Epoxycyclohexane Carboxylate Wholesale | Tetra [tetrawill.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,4-Epoxycyclohexylmethyl 3',4'-epoxycyclohexanecarboxylate (CAS 2386-87-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unique Position of a Cycloaliphatic Diepoxide

3,4-Epoxycyclohexylmethyl 3',4'-epoxycyclohexanecarboxylate, hereafter referred to as ECC, occupies a significant position in the landscape of polymer chemistry. Unlike conventional epoxy resins derived from bisphenol-A, ECC's cycloaliphatic structure—devoid of aromatic rings—confers a unique combination of properties that make it indispensable for advanced applications.[1] This guide aims to provide a comprehensive technical overview of ECC, from its fundamental chemical characteristics and reaction mechanisms to its diverse applications and safety considerations. The content herein is curated to serve as a valuable resource for researchers and professionals seeking to leverage the distinct advantages of this versatile monomer.

Core Molecular Profile and Physicochemical Properties

ECC is a bifunctional cycloaliphatic epoxy resin.[2][3] Its molecular structure, featuring two epoxy groups attached to cyclohexane rings linked by an ester group, is the primary determinant of its performance characteristics.[4][5]

Key Attributes:

-

Low Viscosity: ECC exhibits a low viscosity (typically 220-450 cP at 25°C), which facilitates easier processing, improved substrate wetting, and the ability to formulate high-solids or solvent-free systems.[2][6][7][8]

-

UV Resistance and Weatherability: The absence of aromatic structures in its backbone provides excellent resistance to yellowing and degradation upon exposure to ultraviolet (UV) radiation, making it ideal for outdoor and optically clear applications.[1][2][9]

-

Thermal Stability: The compact and rigid structure resulting from the cycloaliphatic rings leads to cured polymers with high thermal stability and a high glass transition temperature (Tg).[6][10][11]

-

Electrical Insulation Properties: ECC-based materials exhibit superior electrical insulation characteristics, including high dielectric strength and resistance to thermal shock, rendering them suitable for electronic encapsulation and high-voltage applications.[2][4][6]

| Property | Typical Value | Reference |

| CAS Number | 2386-87-0 | [12] |

| Molecular Formula | C14H20O4 | [13][] |

| Molecular Weight | 252.31 g/mol | [13][] |

| Appearance | Colorless to pale yellow liquid | [3][15][16] |

| Epoxy Equivalent Weight (EEW) | 126-145 g/eq | [7][8] |

| Viscosity (at 25°C) | 220-450 cP | [7][8] |

| Density (at 25°C) | 1.17 g/mL | [13][17] |

| Melting Point | -37 °C | [13][17] |

| Boiling Point | 363.4 °C at 760 mmHg | [15] |

| Refractive Index (n20/D) | 1.498 | [18] |

Synthesis and Manufacturing Considerations

The industrial synthesis of ECC is a multi-step process. A common route involves the Tishchenko reaction of tetrahydrobenzaldehyde followed by epoxidation with a peracid, such as peracetic acid.[13] Another described method involves the reaction of 3,4-epoxycyclohexyl-1-methanol with 3,4-epoxycyclohexyl-1-methyl carboxylate in the presence of a tetrabutoxytitanium catalyst.[3][19]

A Representative Synthetic Pathway:

A two-step synthesis starts with 3-cyclohexenylmethyl 3-cyclohexenecarboxylate, which is then epoxidized.[3] The epoxidation step is critical and is often carried out using reagents like hydrogen peroxide in the presence of acetic anhydride.[20] The reaction conditions, including temperature, solvent, and the molar ratio of reactants, are carefully controlled to maximize the yield and purity of the final product, which can reach up to 99%.[20]

Curing Mechanisms: The Chemistry of Crosslinking

ECC primarily undergoes cationic polymerization to form highly cross-linked, insoluble thermosets.[13][15][21] This process can be initiated by thermal curing agents or, more commonly, by photoinitiators in UV curing systems.[2][22]

Cationic Photopolymerization

This is a key technology for ECC, enabling rapid, on-demand curing. The process is not inhibited by oxygen, a significant advantage over free-radical polymerization.[23][24]

Mechanism:

-

Initiation: Upon exposure to UV light, a photoinitiator, typically a diaryliodonium or triarylsulfonium salt (also known as a Photoacid Generator or PAG), undergoes photolysis to generate a strong Brønsted acid (H+).[22][23][25][26]

-

Propagation: The generated acid protonates the oxygen atom of an epoxy ring, activating it for nucleophilic attack by another epoxy monomer. This ring-opening reaction forms a carbocation, which then proceeds to react with subsequent epoxy groups, propagating the polymer chain.[23][26]

-

Termination/Chain Transfer: The polymerization continues until the reactive species is terminated or undergoes a chain transfer reaction. A notable characteristic of this "dark reaction" is that the polymerization can continue even after the UV light source is removed.[23]

Caption: Cationic UV-curing mechanism of ECC.

Thermal Curing

ECC can also be cured thermally using various hardeners. Anhydrides are particularly effective and offer advantages such as longer pot lives and controllable exothermic reactions, leading to cured products with high glass transition temperatures and excellent dielectric properties.[5] Amines can also be used, although cycloaliphatic epoxies show greater reactivity with anhydrides.[11][16]

Structure-Property Relationships and Performance Advantages

The unique molecular architecture of ECC directly translates to a range of performance benefits over traditional bisphenol-A based epoxy resins.

-

Enhanced Durability: The saturated aliphatic structure provides superior resistance to UV degradation and weathering, ensuring long-term performance and color stability in outdoor applications.[1][2][10]

-

High Crosslink Density: The dual epoxy functionality allows for the formation of a dense, tightly cross-linked polymer network.[3][11] This results in high mechanical strength, stiffness, and excellent chemical resistance.[1][4][13]

-

Low Shrinkage: Cationic ring-opening polymerization of ECC results in lower volume shrinkage compared to free-radical polymerization of acrylates, leading to improved adhesion and reduced internal stress in the cured material.[21][24]

-

Brittleness and Toughening Strategies: A notable drawback of homopolymerized ECC is its inherent brittleness.[13] This can be mitigated by several strategies, including the incorporation of elastomer particles (e.g., rubber or silicone), the addition of inorganic fillers, or by copolymerization with flexibilizing agents like polyester polyols.[13]

Key Applications Across Industries

The versatile properties of ECC make it a material of choice in numerous high-performance applications.

-

Coatings and Adhesives: ECC is used in protective coatings that offer excellent weather resistance and durability.[2][6][7] Its strong bonding capabilities are utilized in adhesives for the aerospace, automotive, and electronics industries.[2][4]

-

Electrical and Electronic Components: Its superior insulation properties and resistance to thermal shock make it ideal for electrical casting, potting, and encapsulation of electronic components, especially for outdoor and high-voltage applications.[2][6][7]

-

3D Printing and Composites: ECC is incorporated into photopolymer resins for 3D printing to enhance mechanical performance and thermal stability.[2][9] It also serves as a resin matrix for high-performance composites in the aerospace and automotive sectors.[][18]

-

Optical and Optoelectronic Devices: Due to its excellent transparency and non-yellowing characteristics, it is used in optical adhesives and for the encapsulation of optoelectronic devices like CDs and solar panels.[1][7]

Experimental Protocols: A Practical Approach

Protocol for UV Curing of an ECC Formulation

This protocol outlines a general procedure for the preparation and UV curing of a simple ECC-based formulation.

Materials:

-

3,4-Epoxycyclohexylmethyl 3',4'-epoxycyclohexanecarboxylate (ECC)

-

Cationic Photoinitiator (e.g., a triarylsulfonium hexafluoroantimonate salt)

-

Glass slides or other suitable substrate

-

Mixing vessel and stirrer

-

UV curing system (with controlled intensity and wavelength)

Procedure:

-

Formulation Preparation: In a shaded or UV-filtered environment, accurately weigh the ECC resin into the mixing vessel.

-

Add the photoinitiator to the resin at a concentration of 1.5 to 3 wt.%.[13] Note: Higher concentrations may not significantly accelerate curing and can increase the brittleness of the final product.[13]

-

Mix thoroughly until the photoinitiator is completely dissolved. Gentle heating may be applied if necessary, but care must be taken to avoid premature thermal initiation.

-

Coating Application: Apply a thin film of the formulated resin onto the substrate using a suitable method (e.g., draw-down bar, spin coater) to achieve the desired thickness (typically 100-200 µm for effective UV penetration).[22]

-

UV Curing: Place the coated substrate under the UV lamp. Expose the film to UV radiation (typically in the 200-400 nm range). The required dose (J/cm²) will depend on the photoinitiator, film thickness, and desired degree of cure.

-

Post-Curing: For a complete reaction and to optimize final properties, a thermal post-cure is often necessary.[13] This can be done in an oven at a temperature and duration determined by differential scanning calorimetry (DSC) analysis (e.g., 1-2 hours at 120-150°C).

-

Characterization: The cured film can be characterized for properties such as hardness (pencil hardness), adhesion (cross-hatch test), glass transition temperature (DSC), and mechanical strength (tensile testing).

Caption: A typical workflow for UV curing of ECC.

Safety, Handling, and Toxicology

While ECC is a valuable industrial chemical, proper handling is essential to mitigate health risks.

-

Hazard Classification: ECC is classified as a skin sensitizer (Category 1), meaning it may cause an allergic skin reaction upon contact.[27][28] It may also cause mild skin and eye irritation.[29]

-

Personal Protective Equipment (PPE): When handling ECC, it is imperative to wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or a face shield, and protective clothing.[27][28][29]

-

Ventilation: Work should be conducted in a well-ventilated area to avoid inhalation of vapors.[27][29] Use of local exhaust ventilation is recommended.

-

Storage: Store in a cool, dry, and well-ventilated place in tightly sealed containers, away from heat and ignition sources.[27]

-

First Aid Measures:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[28]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[27][29]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[28]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[28]

-

Toxicological Data: The toxicological properties of ECC have not been exhaustively investigated.[28] The primary health concern identified is its potential to cause allergic skin sensitization.[28] There is no data to suggest it is a carcinogen.[28]

Conclusion: A Forward-Looking Perspective

3,4-Epoxycyclohexylmethyl 3',4'-epoxycyclohexanecarboxylate (CAS 2386-87-0) is more than just another epoxy resin. Its unique cycloaliphatic structure provides a distinct set of properties—UV stability, thermal resistance, low viscosity, and excellent electrical insulation—that enable the development of high-performance materials for demanding applications. As industries continue to push the boundaries of material science in sectors like electronics, aerospace, and advanced manufacturing, the importance of specialized monomers like ECC is set to grow. Understanding its core chemistry, curing mechanisms, and structure-property relationships is key for any scientist or engineer looking to innovate with advanced polymer systems.

References

- Vertex AI Search. 3,4-Epoxycyclohexylmethyl 3,4-Epoxycyclohexanecarboxylate: Properties, Applications, and Advanced Synthesis for Industrial Use.

- Tetra. The application of cycloaliphatic epoxy resin in hybrid UV curing systems.

- Turkchem.

- Tetra.

- ChemicalBook.

- Tetra.

- ijirset.

- Guarson Chemical Co., Ltd.

- Wikipedia.

- Capot Chemical.

- Warshel Chemical Ltd.

- NIH. Cationic UV-Curing of Epoxidized Biobased Resins.

- Otto Chemie Pvt. Ltd.

- Sigma-Aldrich.

- OSTI.gov. Kris Verschueren8 and Balwant Kaurb I 111.

- Ruqinba. Cycloaliphatic Vs.

- ACS Publications.

- ResearchGate.

- yz-f.com.

- Home Sunshine Pharma.

-

chemicalbook.com. This compound synthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtbDx7v3ElZsFOx32cqgCZ3JoGnoNMFN6DbWKDxufWk6-O7PuMebI77Apjcu0b7S-SqQHHmyUEx_R0lX7wuWkHRq1SUa1rrKkFyDT-uZgNRxTPYOqSeKT6Prb3K0K7tL9pBpAC8bCILU8mcoe6WQ==]([Link]

Sources

- 1. Cycloaliphatic vs Traditional Epoxy Resins: Properties & Applications | RUQINBA [rqbchemical.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 2386-87-0 [chemicalbook.com]

- 4. CAS # 2386-87-0, this compound, 7-Oxabicyclo[4.1.0]hept-3-ylmethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate - chemBlink [chemblink.com]

- 5. Structure–Property Relationships in Epoxy–Anhydride Systems: A Comprehensive Comparative Study of Cycloaliphatic, Novolac, and Aromatic Prepolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characteristics and Applications of Cycloaliphatic Epoxy Resins - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]

- 7. 3,4-Epoxycyclohexylmethyl 3,4-Epoxycyclohexane Carboxylate|2386-87-0--Guarson Chemical Co., Ltd. [guarson.com]

- 8. watson-int.com [watson-int.com]

- 9. nbinno.com [nbinno.com]

- 10. ijirset.com [ijirset.com]

- 11. Understanding alicyclic epoxy resins in one article-Hubei Zhenzhengfeng New Materials Co., Ltd. [en.gemvon.com]

- 12. This compound - Safety Data Sheet [chemicalbook.com]

- 13. 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate - Wikipedia [en.wikipedia.org]

- 15. This compound CAS 2386-87-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 16. CAS 2386-87-0: 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohex… [cymitquimica.com]

- 17. This compound, ≥96% 2386-87-0 India [ottokemi.com]

- 18. materials.alfachemic.com [materials.alfachemic.com]

- 19. This compound synthesis - chemicalbook [chemicalbook.com]

- 20. researchgate.net [researchgate.net]

- 21. The application of cycloaliphatic epoxy resin in hybrid UV curing systems. - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]

- 22. turkchem.net [turkchem.net]

- 23. Cationic UV-Curing of Epoxidized Biobased Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 24. osti.gov [osti.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. sartomer.arkema.com [sartomer.arkema.com]

- 27. tetrawill.com [tetrawill.com]

- 28. capotchem.com [capotchem.com]

- 29. warshel.com [warshel.com]

mechanism of cationic polymerization of 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate

An In-Depth Technical Guide to the Cationic Polymerization of 3,4-Epoxycyclohexylmethyl 3,4-Epoxycyclohexanecarboxylate (ECC)

Introduction: The Significance of a Versatile Cycloaliphatic Epoxide

This compound (ECC) is a prominent cycloaliphatic epoxy resin utilized across numerous industrial sectors, including advanced coatings, adhesives, and electronic packaging.[1][2] Its utility stems from the high-performance thermoset polymers it forms upon curing, which exhibit exceptional thermal stability, chemical resistance, and strong adhesion.[1][2] The primary mechanism for curing ECC is cationic ring-opening polymerization, a process initiated by potent photo- or thermal initiators.[1][2]

This polymerization method offers several distinct advantages over other techniques like free-radical polymerization. Key benefits include a lack of inhibition by atmospheric oxygen, minimal volume shrinkage during curing, and the ability for the reaction to continue even after the initial energy source is removed—a phenomenon known as "dark cure" or post-polymerization.[3][4][5] These characteristics make cationic polymerization of ECC a robust and efficient method for creating highly crosslinked, durable materials.

The Core Mechanism: A Step-by-Step Analysis

The cationic polymerization of ECC is a chain-growth process that can be dissected into three fundamental stages: initiation, propagation, and termination/chain transfer.[4] The entire process hinges on the generation of a highly reactive cationic species that propagates through the monomer matrix.

Initiation: The Genesis of the Active Center

Initiation is the critical first step where a reactive cationic species is generated. This is achieved through the creation of a strong Brønsted acid (a proton donor) from a specialized initiator molecule.[4][6]

Initiator Systems:

-

Photoinitiators: The most common method for initiating the polymerization of ECC is through UV radiation. This process employs onium salts, such as diaryliodonium (e.g., (4-isopropylphenyl)(p-tolyl)iodonium tetrakis(perfluorophenyl)borate) or triarylsulfonium salts (e.g., triarylsulfonium hexafluoroantimonate or hexafluorophosphate salts).[3][6][7][8] Upon exposure to UV light, these salts undergo photolysis, generating a superacid (HX) that acts as the true initiating species.[4][6] The anion (X⁻) of the onium salt, such as SbF₆⁻ or PF₆⁻, is crucial as it must be weakly nucleophilic to prevent premature termination of the growing polymer chain.[9]

-

Thermal Initiators: Cationic polymerization can also be initiated by heat, which is advantageous for curing thick or opaque materials where light cannot penetrate effectively.[10] Various compounds, including specific onium salts and C-C labile compounds, can serve as thermal initiators that decompose upon heating to generate the necessary acidic species.[7][11]

The Initiation Reaction: Once the strong acid (H⁺) is generated, it protonates the oxygen atom of an epoxy group on an ECC monomer. This creates a highly strained and electrophilic tertiary oxonium ion, which is the active center for polymerization.[3][4]

Caption: Figure 1: Initiation via photoinitiator activation and subsequent monomer protonation.

Propagation: Building the Polymer Chain

The propagation stage involves the sequential addition of monomer units to the active oxonium ion, leading to the formation of a polymer chain. This process is a thermally driven, ring-opening reaction.[4]

The Propagation Reaction: The nucleophilic oxygen atom of a neutral ECC monomer attacks one of the electrophilic carbon atoms adjacent to the positive oxygen in the strained oxonium ring. This attack results in the opening of the initial epoxide ring and the formation of a new covalent bond. Crucially, this process transfers the positive charge to the newly added monomer unit, regenerating the active oxonium ion at the new chain end.[4] This cycle repeats, rapidly extending the polymer chain.

A significant advantage of this mechanism is its persistence. Once initiated, the propagation can continue long after the UV light source is removed, a process known as "dark cure."[3][4] This ensures a high degree of conversion and a thoroughly crosslinked network.

Caption: Figure 2: Propagation via sequential ring-opening addition of monomer units.

Termination and Chain Transfer: Controlling the Final Structure

In an ideal cationic polymerization, true termination reactions are infrequent because the propagating oxonium ions do not react with each other.[3] However, in practical systems, several pathways exist that can halt the growth of a specific chain.

Termination Pathways:

-

Combination with Counterion: The growing chain can be deactivated if the propagating cationic center combines with an anionic fragment from the counterion (X⁻). This forms a stable, neutral end-group and terminates the kinetic chain.[9][12]

-

Reaction with Impurities: Cationic polymerizations are highly sensitive to nucleophilic impurities like water or alcohols.[3] These molecules can attack the active oxonium ion, neutralizing it and terminating the chain. While trace amounts of water can sometimes facilitate initiation, higher concentrations are detrimental to achieving high molecular weight polymers.[3][13]

Chain Transfer: Chain transfer is a more common event where the reactivity of a growing chain is transferred to another molecule, terminating the first chain but initiating a new one.[12]

-

Transfer to Monomer: A proton can be abstracted from the growing chain and transferred to a neutral monomer molecule. This neutralizes the original chain while creating a new oxonium ion that can begin a new polymer chain.[12]

-

Intramolecular Stabilization: The ester group within the ECC monomer itself can interact with the reactive chain end. This interaction can temporarily stabilize the cation, which has been observed to lower the overall polymerization rate of ECC compared to other cycloaliphatic epoxides that lack this functional group.[1]

Caption: Figure 3: Potential pathways for chain termination and transfer.

Experimental Considerations and Data

Protocol: UV-Initiated Cationic Polymerization of ECC

This protocol outlines a general procedure for the laboratory-scale photopolymerization of ECC.

1. Materials:

-

Monomer: this compound (ECC).

-

Photoinitiator: Triarylsulfonium hexafluoroantimonate salts (e.g., Cyracure UVI-6992) or a diaryliodonium salt.[8]

-

Substrate: Glass slides or aluminum pans for film curing.

-

UV Source: Medium-pressure mercury arc lamp or a high-intensity LED lamp (e.g., 395 nm).[8]

2. Formulation:

-

In an amber vial to protect from ambient light, weigh the desired amount of ECC monomer.

-

Add the photoinitiator to the monomer. A typical concentration ranges from 1.0 to 3.0 wt%.[1] Higher concentrations do not necessarily accelerate the reaction further and may increase the brittleness of the final polymer.[1]

-

Gently warm and stir the mixture until the photoinitiator is completely dissolved and the solution is homogeneous.

3. Curing Procedure:

-

Apply a thin film of the formulation onto the substrate using a drawdown bar or pipette.

-

Place the sample under the UV source at a fixed distance.

-

Expose the sample to UV radiation for a predetermined time (e.g., from a few seconds to a minute, depending on lamp intensity and initiator concentration).

-

Monitor the reaction progress in real-time by placing the sample in an FT-IR spectrometer and tracking the disappearance of the characteristic epoxide peak (around 790 cm⁻¹).[3]

4. Post-Curing:

-

After UV exposure, a thermal post-cure is often necessary to drive the polymerization to completion, especially for achieving optimal thermal and mechanical properties.[1]

-

Place the cured sample in an oven at an elevated temperature (e.g., 100-150 °C) for a specified duration (e.g., 30-60 minutes).

Quantitative Data Summary

The choice of initiator and reaction conditions significantly impacts the polymerization kinetics and final properties of the cured ECC.

| Parameter | Initiator System | Condition | Observation | Reference |

| Reactivity | Diaryliodonium Hexafluoroantimonate | UV Irradiation | Effective initiation of polymerization for ECC and its mixtures. | [14] |

| Reactivity | Triarylsulfonium Hexafluoroantimonate | UV Irradiation | A 0.1s UV exposure can polymerize 60% of the epoxy groups in a similar biscycloaliphatic diepoxide. | [3] |

| Initiator Conc. | Generic Onium Salt | 1.5 - 3.0 wt% | Optimal range for initiation. Above 3 wt% provides no further acceleration and may increase brittleness. | [1] |

| Curing Method | Thermal Initiation | Heating | Avoids limitations of light penetration for thick samples and is widely used in adhesives and packaging. | [10] |

| Final Properties | Cationically Cured ECC | Post-Cure | Results in a brittle homopolymer. Toughening can be achieved by incorporating fillers or polyester polyols. | [1][2] |

Conclusion

The cationic ring-opening polymerization of ECC is a highly efficient and industrially significant process. Its mechanism, driven by the generation of a potent superacid, allows for rapid and complete curing with desirable physical properties. Understanding the interplay between the initiation, propagation, and termination steps is paramount for researchers and professionals seeking to control the reaction kinetics and tailor the final properties of the thermoset material. By carefully selecting initiators and optimizing curing conditions, the full potential of ECC as a high-performance epoxy resin can be realized for a wide array of demanding applications.

References

-

Sangermano, M., et al. (2001). Photoinitiated cationic polymerization of epoxides. Polymer International, 50(9), 986-997. [Link]

-

Knaack, P., et al. (2015). Successful radical induced cationic frontal polymerization of epoxy-based monomers by C–C labile compounds. Polymer Chemistry, 6(45), 8161-8167. [Link]

-

Tetra Chemical. (n.d.). Heat Cationic Cure Technology for Cycloaliphatic Epoxy Resins. Tetra Chemical Industry. [Link]

-

Wikipedia. (2023). Cationic polymerization. Wikipedia. [Link]

-

Sartomer. (2024). Cationic curing: shining a light on the technology. Arkema. [Link]

-

Crivello, J. V., & Lam, J. H. W. (1978). The Photoinitiated Cationic Polymerization of Epoxy Resins. In Epoxy Resin Chemistry (pp. 1-16). American Chemical Society. [Link]

-

D'Anna, F., et al. (2024). Cationic Curing Can Be a Sustainable Solution for Challenging Applications. CoatingsTech. [Link]

-

Kostanski, L. K., & Hamielec, A. E. (2001). Cationic polymerization using mixed cationic photoinitiator systems. Journal of Photochemistry and Photobiology A: Chemistry, 140(2-3), 167-175. [Link]

-

Hammond, P. (2006). Cationic Polymerization. MIT OpenCourseWare. [Link]

-

Chemistry For Everyone. (2023, July 8). What Is Termination In Cationic Polymerization? YouTube. [Link]

-

Wikipedia. (2023). 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate. Wikipedia. [Link]

-

Park, C. H., et al. (2001). Photopolymerization of 3,4-epoxycyclohexylmethyl-3′,4′-epoxycyclohexane carboxylate and tri (ethylene glycol) methyl vinyl ether. Journal of Macromolecular Science, Part A, 38(12), 1279-1291. [Link]

-

U.S. Army Research Laboratory. (2001). Cationic Polymerization (Cure Kinetics) of Model Epoxide Systems. Defense Technical Information Center. [Link]

-

Podsiadły, R., et al. (2019). New photoinitiators for cationic polymerization. Molecules, 24(18), 3274. [Link]

-

Das, D. (n.d.). Kinetics of Cationic Polymerization. Academia.edu. [Link]

-

Bassenheim, D., et al. (2024). Novel thermal initiator systems for radical induced cationic frontal polymerization. Polymer Chemistry. [Link]

Sources

- 1. 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate - Wikipedia [en.wikipedia.org]

- 2. tygersci.com [tygersci.com]

- 3. swaylocks7stage.s3.us-east-2.amazonaws.com [swaylocks7stage.s3.us-east-2.amazonaws.com]

- 4. sartomer.arkema.com [sartomer.arkema.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. eu-japan.eu [eu-japan.eu]

- 8. uvebtech.com [uvebtech.com]

- 9. Cationic polymerization - Wikipedia [en.wikipedia.org]

- 10. Heat Cationic Cure Technology for Cycloaliphatic Epoxy Resins - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]

- 11. Novel thermal initiator systems for radical induced cationic frontal polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. youtube.com [youtube.com]

- 13. ocw.mit.edu [ocw.mit.edu]

- 14. researchgate.net [researchgate.net]

The Ascendancy of Cycloaliphatic Epoxy Resins: A Technical Guide to Superior Performance

For Researchers, Scientists, and Drug Development Professionals

In the landscape of thermosetting polymers, epoxy resins have long been celebrated for their robust mechanical strength, exceptional adhesion, and formidable chemical resistance.[1][2] However, the emergence of cycloaliphatic epoxy resins (CERs) marks a significant evolution, offering a unique combination of properties that surpass traditional aromatic-based epoxies, such as those derived from bisphenol-A (BPA).[1][3] This in-depth guide, tailored for the scientific community, delves into the core chemistry, advanced curing mechanisms, and diverse applications of CERs, providing the foundational knowledge necessary to harness their full potential in demanding technological sectors.

The Architectural Advantage: Understanding the Cycloaliphatic Core

Unlike conventional epoxy resins characterized by aromatic rings in their molecular backbone, cycloaliphatic epoxies are distinguished by the presence of saturated, cyclic aliphatic structures.[1][4] This fundamental structural difference is the cornerstone of their superior performance profile. The absence of the benzene ring, a known chromophore, imparts exceptional resistance to ultraviolet (UV) radiation and prevents the yellowing that plagues many aromatic epoxies upon prolonged sun exposure.[1][4][5]

The synthesis of CERs typically involves the epoxidation of a cyclic alkene with a peracid, a process that avoids the use of epichlorohydrin and consequently minimizes the presence of corrosive by-products like chloride and sodium ions.[3][4] This results in a resin with superior dielectric properties, a critical attribute for electrical and electronic applications.[4]

A widely utilized cycloaliphatic epoxy resin is 3,4-epoxycyclohexylmethyl-3,4-epoxycyclohexanecarboxylate (EEC), synthesized by reacting 3'-cyclohexenylmethyl 3-cyclohexenecarboxylate with peracetic acid.[6] Its structure exemplifies the key features of CERs: a saturated backbone that contributes to excellent UV stability, outstanding electrical properties, and good thermal stability.[6]

A Comparative Analysis: Cycloaliphatic vs. Aromatic Epoxy Resins

To fully appreciate the advantages of CERs, a direct comparison with their traditional aromatic counterparts is essential. The following table summarizes the key differentiating properties:

| Property | Cycloaliphatic Epoxy Resins (CERs) | Aromatic Epoxy Resins (e.g., Bisphenol-A based) |

| UV Resistance | Excellent, non-yellowing[1][4] | Poor, prone to yellowing and degradation[4] |

| Weatherability | Superior, suitable for outdoor applications[1][4][5] | Inferior, requires protective topcoats[7] |

| Viscosity | Lower, facilitating easier processing and impregnation[2][3][4] | Higher, often requiring diluents |

| Electrical Properties | Excellent dielectric strength and arc resistance[3][4] | Good, but can be compromised by ionic impurities[4] |

| Thermal Stability | Good to excellent, with high glass transition temperatures[4][6][8] | Good, with high crosslink density in some formulations[2] |

| Curing Reactivity | Favors cationic and anhydride curing mechanisms[9] | Readily cured with amines and other nucleophilic agents |

| Ionic Impurities | Low, due to synthesis process without epichlorohydrin[3][4] | Can contain residual chloride and sodium ions[4] |

The Science of Solidification: Advanced Curing Methodologies

The curing, or cross-linking, process is what transforms the liquid epoxy resin into a rigid, high-performance thermoset. The reactivity of cycloaliphatic epoxies differs significantly from that of aromatic glycidyl ethers, necessitating distinct curing strategies.

Cationic Curing: A Dominant Pathway

Cationic polymerization is a highly effective curing method for CERs.[9][10] This process is typically initiated by photoinitiators (UV curing) or thermal initiators that generate a strong acid.[11] This acid then catalyzes the ring-opening polymerization of the epoxy groups, creating a highly cross-linked network.[11]

Key Advantages of Cationic Curing:

-

No Oxygen Inhibition: Unlike free-radical polymerization, cationic curing is not inhibited by the presence of oxygen, simplifying the curing process.[11][12]

-

Dark Cure: The polymerization continues even after the UV light source is removed, ensuring complete curing in shadowed areas.[11]

-

Low Shrinkage: The ring-opening mechanism results in lower volume shrinkage compared to other polymerization methods, reducing internal stresses in the cured material.[11][13][14]

-

High Adhesion: Cationically cured CERs exhibit excellent adhesion to a wide variety of substrates.[11]

Experimental Protocol: UV Cationic Curing of a Cycloaliphatic Epoxy Resin

-

Formulation: Prepare a mixture of a cycloaliphatic epoxy resin (e.g., 3,4-epoxycyclohexylmethyl-3,4-epoxycyclohexanecarboxylate) with a suitable cationic photoinitiator (e.g., an onium salt). The concentration of the photoinitiator will typically range from 1-5% by weight.

-

Substrate Preparation: Ensure the substrate to be coated is clean, dry, and free of any contaminants.

-

Application: Apply a thin, uniform film of the resin formulation to the substrate using a suitable method (e.g., drawdown bar, spin coater).

-

UV Exposure: Expose the coated substrate to a UV light source with an appropriate wavelength and intensity to activate the photoinitiator. The required dose will depend on the specific resin, photoinitiator, and film thickness.

-

Post-Cure (Dark Cure): Allow the cured material to stand at ambient or slightly elevated temperatures to ensure the polymerization reaction goes to completion.[11]

Caption: Workflow for UV Cationic Curing of Cycloaliphatic Epoxy Resins.

Anhydride Curing: The Thermal Approach

Thermal curing with anhydrides is another prevalent method for cross-linking cycloaliphatic epoxy resins.[15] This reaction is typically slower than cationic curing and requires elevated temperatures.[15] The mechanism involves the reaction of the anhydride with a hydroxyl group (often present as an impurity or intentionally added) to form a carboxylic acid, which then reacts with an epoxy group.[16] Catalysts, such as tertiary amines, are often employed to accelerate the curing process.[9][15]

Advantages of Anhydride Curing:

-

Long Pot Life: The slow reaction at ambient temperatures provides a long working time for processing.[15]

-

High Thermal Stability: Anhydride-cured CERs often exhibit excellent high-temperature performance.[15]

-